m-(TRIFLUOROMETHYL)PHENYLTRIMETHOXYSILANE
Description
Structure
3D Structure
Properties
IUPAC Name |
trimethoxy-[3-(trifluoromethyl)phenyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3O3Si/c1-14-17(15-2,16-3)9-6-4-5-8(7-9)10(11,12)13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWDTRFIITZSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CC(=C1)C(F)(F)F)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625762 | |
| Record name | Trimethoxy[3-(trifluoromethyl)phenyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53883-59-3 | |
| Record name | Trimethoxy[3-(trifluoromethyl)phenyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Design for M Trifluoromethyl Phenyltrimethoxysilane
Established Synthetic Routes to m-(TRIFLUOROMETHYL)PHENYLTRIMETHOXYSILANE
The primary and most widely documented method for synthesizing this compound relies on the Grignard reaction, a cornerstone of organometallic chemistry.
Grignard Reaction-Based Synthesis from Halogenated Precursors
The established route to this compound involves a two-step process. The first step is the formation of a Grignard reagent, specifically an arylmagnesium halide. This is achieved by reacting magnesium turnings with a halogenated precursor, most commonly m-bromotrifluoromethylbenzene, in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. The exclusion of moisture and air is critical to prevent the quenching of the highly reactive Grignard reagent.
In the second step, the freshly prepared Grignard reagent is reacted with a silicon electrophile. Suitable electrophiles include silicon tetrachloride or trimethoxychlorosilane. The nucleophilic arylmagnesium species attacks the silicon atom, displacing the chloride ions to form the desired arylsilane. The reaction mixture is typically refluxed to ensure the completion of the reaction. A final hydrolysis step is necessary, though it must be carefully controlled to avoid vigorous condensation which can reduce the yield of the monomeric silane (B1218182).
Optimization of Reaction Conditions and Precursor Selection
The synthesis of trifluoromethylphenyl Grignard reagents is not without its challenges, and careful optimization of reaction conditions is crucial for both safety and yield. There are reports of detonations associated with the formation of these reagents, potentially due to loss of solvent contact or runaway exothermic side reactions. orgsyn.org Therefore, conducting the reaction in THF at temperatures well below reflux is a critical safety measure. orgsyn.org
To improve the efficiency of Grignard reagent formation from less reactive aryl chlorides, such as chlorobenzotrifluorides, additives like lithium chloride (LiCl) can be employed. The presence of less than one equivalent of LiCl has been shown to facilitate the insertion of magnesium into the carbon-halogen bond, leading to high yields of the Grignard reagent. researchgate.net
The choice of precursor and reaction parameters significantly impacts the outcome. The table below summarizes key variables in the Grignard synthesis.
| Parameter | Selection/Condition | Rationale |
| Halogenated Precursor | m-bromotrifluoromethylbenzene | Common starting material for Grignard reagent formation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Ether | Essential for stabilizing the Grignard reagent and preventing quenching. |
| Silicon Electrophile | Silicon tetrachloride, Trimethoxychlorosilane | Reacts with the Grignard reagent to form the C-Si bond. |
| Temperature | Low temperature for initiation, Reflux for reaction completion | Controls exotherm during Grignard formation and drives the reaction to completion. orgsyn.org |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents side reactions with atmospheric moisture and oxygen. |
| Additive | Lithium Chloride (LiCl) | Promotes Grignard formation from aryl chlorides. researchgate.net |
Emerging Synthetic Strategies for Analogous Fluorinated Arylsilanes
While the Grignard route is well-established, research into alternative synthetic methodologies for fluorinated arylsilanes is active, driven by the demand for milder reaction conditions, improved functional group tolerance, and novel molecular architectures.
One emerging area is the use of transition metal-catalyzed reactions. For instance, a copper-mediated method for the nucleophilic fluorination of stable aryl heptamethyl trisiloxanes to produce fluoroarenes has been developed. escholarship.org This reaction proceeds under mild conditions with potassium bifluoride (KHF2) as the fluoride (B91410) source and shows good functional group tolerance. escholarship.org This strategy, when combined with C-H bond silylation, allows for the regioselective fluorination of arenes. escholarship.org
Another area of interest is the use of aryne intermediates for the synthesis of fluorinated organic molecules. rsc.org This approach offers a pathway to various functionalized aromatic and heterocyclic compounds. rsc.org The development of new methods for the trifluoromethylation of organic molecules is also highly relevant. researchgate.net Recent progress includes fluoroarene-mediated trifluoromethylation of carboxylic acids, which is metal-free and operates under mild conditions. researchgate.net
These emerging strategies, while not all directly applied to this compound yet, represent the forefront of organofluorine chemistry and offer potential future synthetic routes. wiley.comnih.gov
Design Principles for Organosilane Precursors in Material Synthesis
The molecular design of organosilane precursors like this compound is fundamental to their application in materials science. Organoalkoxysilanes, with the general formula R-[Si-(OR')3]n, serve as versatile building blocks for hybrid organic-inorganic materials. mdpi.com The organic group (R), in this case, the m-trifluoromethylphenyl group, imparts specific functionalities, while the hydrolyzable alkoxy groups (OR') allow for the formation of a robust siloxane network. mdpi.com
The synthesis of these precursors often involves methods like hydrosilylation, coupling reactions, or addition reactions. mdpi.com The sol-gel process, involving the hydrolysis and condensation of the alkoxysilane precursors, is a common method for creating silica-based materials. nih.gov The kinetics of this process are influenced by numerous factors, including pH, temperature, solvent, and the nature of the organo-functional group. mdpi.com
The design of amphiphilic silicon-based precursors, which contain both hydrophobic organic tails and hydrophilic silanol (B1196071) groups formed upon hydrolysis, can lead to the self-assembly of nanostructured hybrid materials. nih.gov By carefully designing the molecular structure of the precursor, a variety of ordered materials, such as layered or cylindrical structures, can be obtained. nih.gov This bottom-up approach allows for the creation of materials with tailored properties for specific applications, such as responsive materials or targeted drug delivery systems. mdpi.comnih.gov
The table below outlines key design principles for organosilane precursors.
| Design Principle | Description | Impact on Material Properties |
| Nature of the Organic Group (R) | The m-trifluoromethylphenyl group provides hydrophobicity and specific electronic properties. | Influences surface energy, chemical resistance, and refractive index of the final material. |
| Type of Alkoxy Group (OR') | Methoxysilyl groups are common due to their high reactivity in hydrolysis and condensation. | Affects the rate of the sol-gel process and the final network structure. mdpi.com |
| Molecular Architecture | The presence of single or multiple trialkoxysilyl groups and the overall shape of the molecule. | Determines the potential for self-assembly and the formation of ordered nanostructures. nih.gov |
| Purity of the Precursor | High purity is essential to avoid defects in the final material. | Ensures predictable and reproducible material properties. Tedious purification steps can sometimes be avoided by optimizing the synthesis. mdpi.com |
Hydrolysis and Condensation Mechanisms in M Trifluoromethyl Phenyltrimethoxysilane Systems
Fundamental Mechanisms of Alkoxysilane Hydrolysis
Hydrolysis is the initial and rate-determining step in the sol-gel process, involving the replacement of alkoxy groups (-OR) with hydroxyl groups (-OH). nih.gov This reaction is catalyzed by either acids or bases and is significantly influenced by the reaction environment. unm.edugelest.com For m-(trifluoromethyl)phenyltrimethoxysilane, the presence of the electron-withdrawing trifluoromethyl group on the phenyl ring influences the reactivity of the silicon center.
Under acidic conditions, the hydrolysis of alkoxysilanes is initiated by the protonation of an alkoxy group, which makes it a better leaving group. unm.eduresearchgate.net This is followed by a nucleophilic attack on the silicon atom by a water molecule. unm.edu This process generally follows an S_N2-type mechanism. researchgate.net The reaction rate is accelerated in acidic environments (pH < 4).
The kinetics of acid-catalyzed hydrolysis are influenced by several factors:
Inductive Effects: Electron-withdrawing substituents on the silicon atom, such as the m-trifluoromethylphenyl group, can affect the hydrolysis rate. In acid-catalyzed hydrolysis, electron-donating groups generally increase the reaction rate by stabilizing the resulting carbocation-like transition state. unm.edu Conversely, the electron-withdrawing nature of the trifluoromethyl group is expected to influence the electron density at the silicon atom, thereby affecting the kinetics.
Steric Hindrance: The bulky nature of the m-trifluoromethylphenyl group can sterically hinder the approach of the nucleophilic water molecule, potentially slowing down the hydrolysis rate compared to smaller alkyl-substituted silanes. unm.edu
Leaving Group Ability: Methoxide is a better leaving group than ethoxide, leading to faster hydrolysis rates for trimethoxysilanes compared to their triethoxy counterparts. gelest.com
The pathway for acid-catalyzed hydrolysis typically results in the formation of linear or lightly branched polymeric chains because the hydrolysis rate is often faster than the subsequent condensation rate. unm.edu This leads to the formation of silanol-rich species that can then undergo condensation. gelest.com
A study on phenyltrimethoxysilane (B147435) (PTMS) hydrolysis in an HCl-catalyzed ethanol (B145695) system showed that the reaction follows second-order kinetics in its initial stages. researchgate.net Both temperature and acidity were found to promote the hydrolysis reactions. researchgate.net The phenyl group was observed to be unfavorable for the hydrolysis reaction, which suggests that the m-trifluoromethylphenyl group would also have a significant impact. researchgate.net
In basic media (pH > 9), the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. unm.edu This forms a pentacoordinate intermediate, which then expels an alkoxide ion. tandfonline.com The reaction rate is generally slower than acid-catalyzed hydrolysis but is highly dependent on the substituents attached to the silicon atom. gelest.com
Key kinetic factors in base-catalyzed hydrolysis include:
Inductive Effects: Electron-withdrawing groups, like the m-trifluoromethylphenyl group, are expected to increase the rate of base-catalyzed hydrolysis by making the silicon atom more electrophilic and susceptible to nucleophilic attack. unm.edutandfonline.com This is in contrast to the effect observed under acidic conditions.
Steric Effects: Similar to acid-catalyzed hydrolysis, steric hindrance from the bulky substituent can retard the reaction rate. acs.org
Base-catalyzed hydrolysis tends to produce more highly branched and cross-linked, particulate or colloidal structures. unm.edu This is because, under basic conditions, the condensation of silanols is faster than their formation, leading to rapid network growth around initial nuclei. gelest.com
The choice of solvent and the amount of water present are crucial parameters that significantly affect the hydrolysis kinetics of alkoxysilanes. tandfonline.comacs.org
Solvent Effects: A co-solvent, typically an alcohol like ethanol, is often used because alkoxysilanes are generally immiscible with water. unitbv.ro The polarity of the solvent plays a significant role; polar protic solvents such as ethanol can enhance hydrolysis, while polar aprotic solvents like tetrahydrofuran (B95107) (THF) may slow it down. The solvent can also influence the state of water molecules, with some organic solvents promoting the formation of hydrogen-bonded water, which can reduce the concentration of "free" water available for hydrolysis. acs.org The order of the hydrolysis reaction with respect to water can vary depending on the solvent system. tandfonline.com
Water Stoichiometry (R-value): The molar ratio of water to alkoxysilane (R-value) is a critical factor. unitbv.ro A stoichiometric amount of water is required for complete hydrolysis. However, in practice, an excess of water is often used to drive the reaction to completion. bohrium.com Insufficient water (low R-value) leads to incomplete hydrolysis and results in a more open and less cross-linked network structure. unitbv.ro Conversely, a large excess of water can lead to more complete hydrolysis before significant condensation occurs, particularly under acidic conditions. unm.edu
Polycondensation Reactions of Silanol (B1196071) Intermediates and Siloxane Network Formation
Following hydrolysis, the resulting silanol (Si-OH) groups undergo condensation reactions to form siloxane (Si-O-Si) bonds, releasing either water or alcohol as a byproduct. nih.govunm.edu These polycondensation reactions are responsible for the growth of the inorganic network.
The structure of the final siloxane network is a direct consequence of the relative rates of hydrolysis and condensation. The process begins with the formation of dimers and trimers, which then grow into larger oligomeric and polymeric structures. scispace.com
Under acid-catalyzed conditions , where hydrolysis is relatively fast and condensation is slower, the formation of linear or randomly branched polymer-like chains is favored. unm.edu This "reaction-limited cluster aggregation" leads to gels that are often transparent and composed of a fine, microporous network. unitbv.ro
In contrast, base-catalyzed conditions promote a faster condensation rate, particularly for more highly condensed species. gelest.com This leads to the formation of more compact, highly branched clusters that resemble colloidal particles. This "monomer-cluster" or "cluster-cluster" aggregation results in a more particulate and often mesoporous gel structure. unm.eduunitbv.ro
The trifluoromethylphenyl group, being a non-hydrolyzable substituent, will remain as a terminal group on the siloxane backbone, influencing the final properties of the network, such as its hydrophobicity and thermal stability.
The rate and extent of condensation are governed by several interconnected factors, which ultimately determine the final structure and properties of the gel. mdpi.com
pH: The pH of the reaction medium is a dominant factor. mdpi.com The rate of condensation is at a minimum around the isoelectric point of silica (B1680970) (pH ≈ 2-3). unitbv.ro Below this pH, condensation is acid-catalyzed, while above it, it is base-catalyzed. The condensation rate increases significantly at higher pH values. unm.edu
Catalyst: The type of catalyst used (e.g., HCl, acetic acid, ammonia) not only affects the pH but can also have specific catalytic effects on the condensation reaction. unitbv.ro
Temperature: Increasing the reaction temperature generally accelerates both hydrolysis and condensation rates. mdpi.comresearchgate.net This can lead to faster gelation times and potentially denser network structures.
Precursor Concentration: Higher concentrations of the alkoxysilane precursor can lead to increased rates of both hydrolysis and condensation, resulting in faster gelation. unitbv.ro
Solvent: The solvent can influence the solubility of the growing polymer chains. A good solvent can help to keep the polymers in solution longer, leading to a more extended and less aggregated network.
The interplay of these factors allows for the precise control of the sol-gel process, enabling the tailoring of the final material's porosity, density, and mechanical properties. researchgate.net
Interactive Data Tables
Table 1: General Influence of Reaction Conditions on Alkoxysilane Hydrolysis and Condensation
| Parameter | Acidic Conditions (e.g., pH < 4) | Basic Conditions (e.g., pH > 9) |
| Hydrolysis Mechanism | Protonation of alkoxy group followed by nucleophilic attack by water (S_N2-like). unm.eduresearchgate.net | Direct nucleophilic attack by hydroxide ion on silicon (S_N2). unm.eduresearchgate.net |
| Relative Hydrolysis Rate | Generally fast. gelest.com | Generally slower than acid-catalyzed. gelest.com |
| Relative Condensation Rate | Slower than hydrolysis, favors condensation between less substituted silanols. nih.govunm.edu | Faster than hydrolysis, favors condensation with more substituted silanols. gelest.com |
| Resulting Structure | Linear or randomly branched polymers. unm.edu | Highly branched, cross-linked clusters (colloidal particles). unm.edu |
| Effect of Electron-Withdrawing Groups | Generally retards hydrolysis. unm.edu | Accelerates hydrolysis. unm.edutandfonline.com |
Specific Hydrolytic Behavior of this compound
Role of Methoxy (B1213986) Groups in Hydrolysis Susceptibility
The methoxy groups in this compound are the primary sites for hydrolytic attack. Their susceptibility to hydrolysis is a key determinant of the compound's reactivity and its utility as a coupling agent or surface modifier.
Several factors contribute to the hydrolytic susceptibility conferred by the methoxy groups:
Steric Hindrance: Methoxy groups are sterically smaller than other alkoxy groups like ethoxy (-OCH₂CH₃). This reduced steric bulk allows for easier access of water molecules to the silicon center, leading to a faster rate of hydrolysis compared to their ethoxy counterparts.
Leaving Group Stability: The methanol (B129727) molecule (CH₃OH) that is formed as a byproduct of hydrolysis is a stable leaving group, which thermodynamically favors the forward reaction.
Influence of the Trifluoromethyl Group: The strongly electron-withdrawing nature of the trifluoromethyl group on the phenyl ring exerts a significant inductive effect (-I effect). This effect is transmitted through the aromatic ring to the silicon atom, making it more electrophilic and thus more susceptible to nucleophilic attack by water. This electronic influence accelerates the rate of hydrolysis. Studies on similar fluorinated esters have shown that the presence of a trifluoromethyl group can significantly accelerate hydrolysis rates compared to non-substituted analogs. scispace.com
pH Dependence: The rate of hydrolysis is highly dependent on the pH of the aqueous environment.
Acidic Conditions (pH < 4): Under acidic conditions, the hydrolysis reaction is accelerated. This is due to the protonation of the oxygen atom in the methoxy group, which makes it a better leaving group (methanol). unavarra.es The reaction mechanism is generally considered to be an Sₙ2-type reaction at the silicon center. nih.gov
Basic Conditions (pH > 9): In basic media, the hydrolysis is catalyzed by hydroxide ions (OH⁻), which are strong nucleophiles that directly attack the silicon atom. However, under basic conditions, the subsequent condensation of the resulting silanol groups is significantly promoted, which can lead to the rapid formation of siloxane networks. unavarra.es
A study on the hydrolysis kinetics of various trimethoxysilane (B1233946) coupling agents, including structurally related phenyltrimethoxysilane and (3,3,3-trifluoropropyl)trimethoxysilane, demonstrated that the hydrolysis reactions generally follow second-order kinetics. researchgate.net The study also confirmed that both temperature and acidity promote the hydrolysis reactions. researchgate.net
Table 1: Factors Influencing the Hydrolysis Susceptibility of this compound
| Factor | Influence on Hydrolysis Rate | Rationale |
|---|---|---|
| Methoxy Groups | High susceptibility | Low steric hindrance compared to larger alkoxy groups. |
| Trifluoromethyl Group | Accelerates hydrolysis | Strong electron-withdrawing nature increases the electrophilicity of the silicon atom. scispace.com |
| Acidic pH (< 4) | Accelerates hydrolysis | Protonation of methoxy groups creates a better leaving group. unavarra.es |
| Basic pH (> 9) | Accelerates hydrolysis | Nucleophilic attack by hydroxide ions; also promotes condensation. unavarra.es |
| Polar Protic Solvents | Enhances hydrolysis | Solvents like ethanol can participate in and stabilize the transition state. unavarra.es |
Strategies for Mitigating Premature Hydrolysis in Aqueous Environments
The high reactivity of this compound towards hydrolysis, while beneficial for applications requiring rapid curing, presents a challenge for its storage and handling in environments where premature reaction is undesirable. Several strategies can be employed to mitigate premature hydrolysis.
Anhydrous Storage: The most critical strategy is to store the compound under strictly anhydrous (water-free) conditions. This is typically achieved by storing it in sealed containers with desiccants like molecular sieves and at low temperatures (e.g., -20°C) to minimize any ambient moisture-induced degradation. unavarra.es
Control of pH: Maintaining a neutral pH (around 7) is crucial as both acidic and basic conditions catalyze hydrolysis. For applications where the silane (B1218182) is used in an aqueous solution, buffering the system to a near-neutral pH can help to control the rate of hydrolysis. researchgate.net
Use of Non-Aqueous Solvents: When possible, formulating the silane in polar aprotic solvents, such as tetrahydrofuran (THF), can slow down the rate of hydrolysis compared to polar protic solvents like water or ethanol. unavarra.es
In-Situ Activation: For applications where the hydrolysis is desired only at the point of use, catalysts can be introduced immediately before the application. This "in-situ activation" ensures that the silane remains stable in its formulated state until it is needed. unavarra.es
Use of Water-Scavenging Additives: Incorporating water-scavenging agents, such as triethyl orthoformate, into formulations containing the silane can effectively remove trace amounts of water, thereby preventing premature hydrolysis. unavarra.es
Microencapsulation: For more advanced control, microencapsulation techniques can be used to physically isolate the silane from the aqueous environment until its release is triggered by a specific stimulus, such as a change in temperature, pH, or mechanical stress.
Table 2: Strategies for Mitigating Premature Hydrolysis of this compound
| Strategy | Mechanism of Action | Key Considerations |
|---|---|---|
| Anhydrous Storage | Prevents contact with water, the primary reactant for hydrolysis. | Requires sealed containers, desiccants, and low temperatures. unavarra.es |
| pH Control | Avoids catalytic effects of both H⁺ and OH⁻ ions. | Maintain pH in the neutral range (around 7). researchgate.net |
| Non-Aqueous Solvents | Reduces the availability of protic species that facilitate hydrolysis. | Polar aprotic solvents like THF are preferred. unavarra.es |
| In-Situ Activation | Delays the initiation of hydrolysis until the desired moment. | Requires the addition of a catalyst just before use. unavarra.es |
| Water-Scavenging Additives | Chemically removes trace water from the system. | Additives like triethyl orthoformate can be used. unavarra.es |
| Microencapsulation | Provides a physical barrier between the silane and the aqueous phase. | Release can be triggered by specific environmental changes. |
Integration of M Trifluoromethyl Phenyltrimethoxysilane into Hybrid Organic Inorganic Materials
Sol-Gel Processing for Advanced Hybrid Material Fabrication
The sol-gel process is a versatile and widely used low-temperature method for fabricating oxide-based materials, including silica (B1680970) gels, ceramics, and hybrid composites. nih.govmdpi.com The technique involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase. nih.gov
The formation of silica-based sol-gels using m-(Trifluoromethyl)phenyltrimethoxysilane involves two primary chemical reactions: hydrolysis and condensation. mdpi.com The process is typically initiated by mixing the silane (B1218182) precursor with water, often in a co-solvent like ethanol (B145695), and a catalyst (either acidic or basic) to control the reaction rates. nih.gov
Hydrolysis: The three methoxy (B1213986) groups (-OCH₃) on the silicon atom react with water (H₂O) to form reactive silanol (B1196071) groups (Si-OH) and methanol (B129727) (CH₃OH) as a byproduct. The rate of this reaction is significantly influenced by the pH of the solution. nih.govmdpi.com
Condensation: The newly formed silanol groups are highly reactive and undergo condensation reactions with each other to form stable siloxane bridges (Si-O-Si). This process releases water or alcohol and leads to the gradual formation of a three-dimensional network that spans the entire volume of the liquid, resulting in the formation of a gel. nih.govmdpi.com
When this compound is used as a precursor, either alone or in combination with other silicon alkoxides like tetraethoxysilane (TEOS), the non-hydrolyzable m-(trifluoromethyl)phenyl group becomes an integral part of the final silica network. nih.gov This organic moiety imparts unique characteristics to the material, such as increased hydrophobicity and modified porosity, due to its fluorinated and bulky nature. The lower symmetry of the meta-substituted phenyl ring, compared to para-substituted analogs, can influence self-assembly behavior, leading to the formation of less ordered structures.
The following table summarizes key parameters in the sol-gel process and their general effects on the final material.
| Parameter | Effect on Sol-Gel Process | Resulting Material Properties |
| pH (Catalyst) | Controls the relative rates of hydrolysis and condensation. Acid catalysis (pH < 7) promotes the formation of linear, polymer-like chains, while base catalysis (pH > 7) leads to more highly branched clusters and discrete spherical particles. nih.gov | Acid-catalyzed gels are often less condensed and more porous upon drying. Base-catalyzed gels tend to be particulate and can have higher porosity. nih.govnih.gov |
| Water to Precursor Ratio (H₂O/Si) | A higher water ratio generally leads to more complete hydrolysis of the alkoxide groups before significant condensation occurs. nih.gov | Affects the degree of cross-linking and the final density of the gel network. |
| Solvent | The type and amount of solvent affect the solubility of the precursors and the concentration of reactants, which influences reaction kinetics and gelation time. nih.gov | Can influence the porosity and surface area of the final xerogel. |
| Temperature | Higher temperatures increase the rates of both hydrolysis and condensation reactions, leading to shorter gelation times. nih.gov | Can impact the final structure and homogeneity of the gel. |
This table is generated based on general principles of sol-gel chemistry.
The transition from a liquid sol to a solid gel marks the beginning of a significant evolution in the material's microstructure. The gel point is defined as the moment when a continuous solid network is formed. This network, however, is still highly porous and saturated with the solvent and reaction byproducts. nih.gov The subsequent drying step is critical in determining the final properties of the material, leading to the formation of a xerogel , an open-pored solid dried under ambient conditions. nih.gov
The incorporation of the bulky and hydrophobic m-(trifluoromethyl)phenyl group from the precursor has a profound impact on this microstructural evolution:
Steric Hindrance: The presence of the large organic group sterically hinders the condensation reactions, preventing the formation of a dense, fully cross-linked silica network. This results in a more open, porous structure. nih.gov
Network Functionalization: The trifluoromethylphenyl groups are distributed throughout the silica network, modifying its surface chemistry. This significantly increases the hydrophobicity of the material, as demonstrated by increased water contact angles in materials made with similar methylated precursors. nih.gov
Porosity Control: By co-gelating this compound with other precursors like TEOS, the porosity of the final xerogel can be tailored. Increasing the content of the organosilane precursor can shift the material's texture from microporous to a more meso- or even macroporous structure. nih.gov
The table below outlines the expected influence of incorporating this compound on the final xerogel properties, based on established findings for other organofunctional silanes.
| Property | Effect of m-(CF₃)phenyl Group Integration | Rationale |
| Porosity | Increased, potentially shifting from micro- to meso/macroporous | Steric hindrance from the bulky organic group limits network collapse during drying. nih.gov |
| Surface Area | Variable; may decrease due to pore blocking by large functional groups | The large size of the functional group can occupy volume within the pores, potentially reducing the accessible surface area compared to an unmodified silica gel. |
| Hydrophobicity | Significantly increased | The fluorinated phenyl group is inherently hydrophobic, repelling water from the material's surface. nih.gov |
| Mechanical Strength | Potentially reduced compared to pure silica gels | The introduction of organic groups disrupts the continuous Si-O-Si network, which can reduce the rigidity of the material. However, it can also improve resistance to cracking during drying. nih.gov |
This table synthesizes expected outcomes based on documented effects of similar organosilanes.
Polymer-Siloxane Hybrid Composites and Interpenetrating Networks
Beyond sol-gel processing, this compound can be used to create surfaces for the development of polymer-siloxane hybrid composites. These materials involve covalently linking polymer chains to a silica-based substrate, resulting in structures like polymer brushes or interpenetrating networks that exhibit a combination of properties from both components. researchgate.net
Covalent grafting is a powerful method to permanently attach polymer chains to a surface, preventing delamination or leaching. A common approach is the "grafting from" technique, where initiator molecules are first immobilized on a substrate. researchgate.net Polymer chains are then grown directly from these surface-anchored sites. The trimethoxysilane (B1233946) portion of this compound can be used to anchor the molecule to a hydroxylated surface (like silica or glass), while the trifluoromethylphenyl group modifies the surface energy and chemical environment. Further chemical modification would be required to attach an initiator for polymerization. taylorfrancis.com
Surface-Initiated Controlled Radical Polymerization (SI-CRP) is a state-of-the-art method for growing well-defined polymer brushes from a substrate. researchgate.netnih.gov These techniques, such as Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), allow for precise control over the thickness, density, and composition of the grafted polymer chains. nih.govrsc.org
The general procedure involves:
Substrate Preparation: A substrate, such as a silicon wafer or silica nanoparticles, is prepared to have surface hydroxyl (-OH) groups.
Initiator Immobilization: The surface is treated with a silane coupling agent that contains an initiator moiety for radical polymerization. While this compound does not itself contain an initiator, it could be used in a multi-step process to first create a hydrophobic surface layer, followed by the attachment of an initiator-bearing silane.
Polymerization: The initiator-coated substrate is immersed in a solution containing monomers and a catalyst system. The polymerization is then triggered (e.g., by heat or light), causing polymer chains to grow from the surface-bound initiators. researchgate.net
The presence of the m-(trifluoromethyl)phenyl group on the surface prior to or during polymerization would influence the interfacial energy, affecting monomer adsorption and the conformation of the growing polymer chains.
Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization is a highly versatile form of controlled radical polymerization that is compatible with a wide range of monomers. sigmaaldrich.commdpi.com The key to RAFT is the use of a chain transfer agent (CTA), which mediates the polymerization to produce polymers with a low polydispersity index (PDI) and controlled molecular weight. sigmaaldrich.com
For creating polymer brushes on a surface (Surface-Initiated RAFT), the process involves:
Surface Functionalization: The substrate is functionalized with anchor points, such as the silanol groups formed from the hydrolysis of silanes like this compound.
RAFT Agent Immobilization: A RAFT CTA, which has been synthesized to include a reactive group (e.g., a silane or carboxyl group), is chemically bonded to the functionalized surface.
Grafting-From Polymerization: The substrate, now decorated with RAFT agents, is exposed to a solution of monomer and a free-radical initiator (like AIBN). The polymer chains grow from the surface-tethered CTAs, allowing for the formation of dense, well-controlled polymer brushes. researchgate.netnih.gov
This method allows for the synthesis of complex polymer architectures, such as block copolymers, directly from the surface. nih.gov The trifluoromethylphenyl groups from the silane precursor would again serve to tune the underlying surface properties of the substrate.
| Component | Example | Function in Surface-Initiated RAFT |
| Substrate | Silica Nanoparticles, Silicon Wafer | The solid support onto which the polymer brushes are grafted. |
| Anchoring Silane | This compound | Modifies the surface and provides reactive silanol groups for further functionalization. |
| RAFT Agent (CTA) | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTP) mdpi.com | A molecule tethered to the surface that controls the radical polymerization, ensuring "living" characteristics. |
| Monomer | Methyl Methacrylate (B99206) (MMA), Styrene sigmaaldrich.comresearchgate.net | The building blocks of the polymer chains. |
| Initiator | Azobisisobutyronitrile (AIBN) sigmaaldrich.com | A source of free radicals to initiate the polymerization process. |
| Solvent | Toluene, 1,4-Dioxane mdpi.com | Dissolves the monomer and initiator, allowing the reaction to proceed. |
This table provides examples of components used in a typical SI-RAFT polymerization process.
Surface Functionalization and Advanced Coating Applications Derived from M Trifluoromethyl Phenyltrimethoxysilane
Engineering of Hydrophobic Surfaces and Films
The creation of water-repellent surfaces is a cornerstone of materials science, with applications spanning from self-cleaning coatings to anti-icing systems. m-(Trifluoromethyl)phenyltrimethoxysilane serves as a critical building block in the design of these hydrophobic films.
Mechanisms of Hydrophobicity Enhancement via Trifluoromethyl Moieties
The hydrophobicity of a surface is fundamentally governed by its chemical composition and topographical structure. The trifluoromethyl (-CF3) group, a key feature of this compound, plays a pivotal role in imparting water-repellent properties to treated surfaces. gelest.com
The primary mechanism behind this hydrophobicity enhancement lies in the low surface energy of fluorinated compounds. publications.gc.cadtic.mil The high electronegativity of fluorine atoms creates a strong, stable carbon-fluorine bond, resulting in a surface with minimal attraction to water molecules. This leads to a high water contact angle, a key indicator of hydrophobicity, where water beads up and easily rolls off the surface. nih.govresearchgate.netmdpi.com
Molecular dynamics simulations have further elucidated this phenomenon, revealing that trifluoromethyl-terminated surfaces can achieve a microscopic Cassie-Baxter state. nih.gov In this state, a layer of air is trapped between the water droplet and the rough surface, further minimizing the contact area and enhancing the hydrophobic effect. nih.gov This is in contrast to a Wenzel state, where water fully penetrates the surface asperities. publications.gc.ca The combination of the inherent low surface energy of the -CF3 groups and the potential for creating a structured surface that promotes the Cassie-Baxter state leads to a significant increase in water repellency. publications.gc.canih.gov
Research has shown that the structure of the silane (B1218182) molecule itself can influence the degree of hydrophobicity. For instance, branched-structured fluorinated silanes have been found to exhibit higher water contact angles compared to their linear counterparts. nih.gov This is attributed to the way these molecules pack on the surface, which can affect both the surface energy and the micro-scale roughness.
Table 1: Comparison of Water Contact Angles for Different Surface Modifications
| Surface Treatment | Water Contact Angle (WCA) | Reference |
| Untreated Cotton Fabric | < 90° (hydrophilic) | researchgate.net |
| Cotton Fabric with MPTMS and Trifluoroethyl Methacrylate (B99206) | > 140° | researchgate.net |
| Cotton Fabric with MPTMS and Dodecafluoroheptyl Methacrylate | > 140° | researchgate.net |
| CF3-terminated Silica (B1680970) Surface | ~119° | nih.gov |
| CH3-terminated Silica Surface | ~81° | nih.gov |
Durability and Environmental Stability of Fluorinated Silane Coatings
A critical aspect of any functional coating is its ability to withstand environmental stressors over time. Coatings derived from fluorinated silanes, including this compound, are known for their enhanced durability and stability.
The robust Si-O-Si (siloxane) bonds formed upon hydrolysis and condensation of the trimethoxysilane (B1233946) groups create a cross-linked network that strongly adheres to the substrate. mdpi.com This chemical bonding provides a stable foundation for the coating. Furthermore, the carbon-fluorine bonds within the trifluoromethyl groups are exceptionally strong and resistant to chemical attack, UV radiation, and thermal degradation. sinosil.comsigmaaldrich.com
Studies have demonstrated that coatings incorporating fluorinated silanes can exhibit excellent resistance to both acidic and alkaline environments. sinosil.comnih.gov However, the durability can be compromised in highly alkaline conditions, which can lead to the breaking of the Si-O bonds and a subsequent loss of hydrophobicity. researchgate.net The thermal stability of these coatings is also noteworthy. For example, a sol-gel film derived from a similar fluorinated silane, triethoxy(4-(trifluoromethyl)-phenyl)silane, was found to be stable at temperatures up to 450°C. nih.gov
Functional Coatings for Corrosion Prevention and Barrier Properties
The protective capabilities of this compound extend to the prevention of corrosion on metallic substrates. The same properties that confer hydrophobicity also contribute to the formation of an effective barrier against corrosive agents.
Coatings formulated with this silane act as a physical barrier, preventing the ingress of water, oxygen, and corrosive ions to the metal surface. mdpi.com The hydrophobic nature of the coating repels water, a key electrolyte in many corrosion processes. The dense, cross-linked siloxane network further impedes the diffusion of corrosive species. researchgate.net
Studies on sol-gel coatings prepared from triethoxy(4-(trifluoromethyl)-phenyl)silane have demonstrated their effectiveness in protecting aluminum from corrosion. nih.gov The thickness and integrity of the coating are critical factors, with thicker, defect-free films providing superior protection. mdpi.com
Table 2: Corrosion Protection Performance of Silane-Based Coatings
| Coating System | Substrate | Protective Mechanism | Key Findings | Reference |
| Triethoxy(4-(trifluoromethyl)-phenyl)silane Sol-Gel | Aluminum | Barrier formation | Effective corrosion prevention | nih.gov |
| Bis-[triethoxysilylpropyl] tetrasulfide | Metal | Barrier formation, improved adhesion | Corrosion rate reduced by a factor of 15 | researchgate.net |
| PMMA-silica hybrid | Aluminum alloys, Steel | Barrier, covalent cross-linking | High thermal stability and impedance | researchgate.net |
Tailoring Surface Properties for Interfacial Control and Modulating Biological Interfaces
The versatility of this compound allows for the precise tuning of surface properties, which is critical for controlling interactions at interfaces, including those with biological systems.
Control over Surface Energy and Wettability
The ability to control surface energy is fundamental to managing how a material interacts with its environment. By incorporating this compound into a surface treatment, it is possible to significantly lower the surface energy. publications.gc.cadtic.mil This is a direct consequence of the low polarizability of the C-F bonds in the trifluoromethyl group.
The wettability of a surface, a macroscopic manifestation of its surface energy, can be precisely controlled by varying the concentration and arrangement of the fluorinated silane molecules on the surface. nih.gov This allows for the creation of surfaces with a wide range of water contact angles, from moderately hydrophobic to superhydrophobic. dtic.mil
The ability to tailor wettability is crucial in a variety of applications. For instance, in microfluidic devices, controlling the flow of liquids requires precise patterning of hydrophilic and hydrophobic regions. researchgate.net In biomedical implants, controlling the surface energy can influence protein adsorption and subsequent cellular response.
Engineering Surface Topography and Morphology for Specific Interactions
Beyond chemical composition, the physical topography of a surface at the micro- and nanoscale plays a critical role in mediating interactions, particularly with biological systems. researchgate.netnih.gov While this compound primarily modifies the surface chemistry, it can be used in conjunction with various fabrication techniques to create surfaces with specific topographies.
For example, it can be applied to pre-structured surfaces created by techniques like lithography or electrospinning to impart hydrophobicity while retaining the desired topographical features. publications.gc.ca The self-assembly of silane molecules on a surface can also be influenced by the underlying substrate topography, leading to the formation of ordered monolayers with specific orientations.
The combination of controlled surface chemistry and topography is a powerful tool for directing biological responses. For instance, engineered surface topographies have been shown to influence cell adhesion, proliferation, and differentiation. nih.govnih.gov By creating surfaces that are both hydrophobic and possess specific topographical cues, it may be possible to design materials that promote desired cellular interactions while preventing non-specific protein adsorption and bacterial adhesion. researchgate.net This has significant implications for the development of advanced biomaterials for tissue engineering, medical implants, and biosensors. researchgate.netnih.gov
Role of the Trifluoromethyl Moiety in Material Properties and Reactivity
Electronic and Inductive Effects of the Trifluoromethyl Group on Silicon Chemistry
The trifluoromethyl group is recognized as one of the most potent electron-withdrawing groups in organic chemistry. nih.gov Its powerful effect stems primarily from the high electronegativity of the three fluorine atoms, which creates a strong inductive pull of electron density from the rest of the molecule. nih.govresearchgate.net This electron-withdrawing nature significantly influences the reactivity of the adjacent functional groups. nih.gov
When attached to the phenyl ring in m-(Trifluoromethyl)phenyltrimethoxysilane, the -CF3 group depletes electron density from the aromatic system. This inductive effect is relayed to the silicon atom, enhancing its electrophilic character. nih.gov The increased positive partial charge on the silicon atom makes it more susceptible to nucleophilic attack, which can accelerate the hydrolysis of the methoxy (B1213986) (-OCH3) groups. The hydrolysis of these groups to form silanols (Si-OH) is the crucial first step in the formation of siloxane (Si-O-Si) networks. The strong electron-withdrawing effect of the trifluoromethyl group can also accelerate oxidative addition steps in certain catalytic cycles. This enhanced reactivity makes the silane (B1218182) suitable for applications that require rapid bonding and surface functionalization.
The strong meta-orienting influence of the trifluoromethyl group in electrophilic aromatic substitution reactions is attributed to this electron-attracting effect, which is least strongly felt at the meta position. scispace.com This fundamental electronic characteristic is key to the compound's behavior in polymerization and surface modification processes.
Steric and Conformational Influences on Molecular Architecture and Network Formation
The trifluoromethyl group is significantly larger and bulkier than a hydrogen or methyl group. mdpi.com This steric bulk plays a pivotal role in dictating the three-dimensional structure of polymers and networks formed from this compound. During polymerization or condensation on a surface, the bulky trifluoromethylphenyl side groups physically hinder the polymer chains from packing closely together. osti.gov
This disruption of chain packing has several important consequences:
Reduced Order: It prevents the formation of highly crystalline or ordered domains, leading to more amorphous materials. Studies have shown that meta-substituted derivatives like this compound tend to form less ordered monolayers on surfaces compared to their para-substituted counterparts, a direct result of the lower molecular symmetry.
Increased Free Volume: The inefficient chain packing creates larger interstitial spaces, or "free volume," within the material's structure. nih.gov This increase in free volume is a direct consequence of the steric hindrance imposed by the bulky side groups. osti.gov
These conformational effects are crucial for designing materials with specific properties, such as membranes for gas separation or low-density dielectric films, where the internal molecular architecture governs the material's ultimate function.
Impact on Bulk and Surface Properties of Derived Materials
The electronic and steric effects of the trifluoromethyl group translate directly into significant modifications of the bulk and surface properties of materials synthesized using this compound.
In the semiconductor industry, there is a constant demand for materials with low dielectric constants (low-k) to serve as insulators between copper interconnects, thereby reducing signal delay and power consumption. mdpi.com The incorporation of fluorine into polymers is a well-established strategy for lowering the dielectric constant. nih.gov
| Polymer System | Functional Group | Free Volume Fraction (%) | Dielectric Constant (@10 GHz) | Source |
|---|---|---|---|---|
| PEK-In | None | 3.75 | >3.0 | nih.gov |
| PEK-InmCF | m-CF3 | N/A | ~2.9 | nih.gov |
| PEK-InmOCF | m-OCF3 | 5.72 | 2.839 | nih.gov |
Materials used in advanced applications often require high thermal stability. Polysiloxanes are known for their thermal properties, and the inclusion of aromatic groups, such as the phenyl group in phenyltrimethoxysilane (B147435), enhances this stability. dakenchem.com The addition of a trifluoromethyl group can further augment these properties. Hybrid organic-inorganic composites derived from this compound benefit from this enhanced thermal stability.
The phenyl group itself can inhibit the "back-biting" degradation mechanism common in polysiloxanes at high temperatures, a process where the main siloxane chain cyclizes and depolymerizes. nih.gov The incorporation of phenyl siloxane groups has been shown to improve the temperature stability of silicone resins from 200 °C to 250 °C. nih.gov Materials derived from this compound are reported to be stable up to 250°C. Some siloxane-based polymer dielectrics remain stable at temperatures greater than 400°C. google.com This makes these materials suitable for high-temperature processing and operation in demanding environments like aerospace and electronics. nih.gov
| Material System | Key Structural Unit | Observed Thermal Stability Improvement | Source |
|---|---|---|---|
| Poly[methyl(trifluoropropyl)siloxane] (PMTFPS) | Fluorocarbon side groups | Stable up to 210°C, but suffers degradation above this temperature. | nih.gov |
| PMTFPS with Diphenylsiloxane (DPS) units | Diphenylsiloxane | Temperature for 5% mass loss increased by 72°C (under N2). Inhibits "back-biting" degradation. | nih.gov |
| m-(CF₃)phenyltrimethoxysilane derived materials | m-Trifluoromethylphenyl | Stable up to 250°C. | |
| Siloxane Epoxy Polymers | Siloxane-epoxy network | Stable at temperatures greater than 400°C. | google.com |
The concept of free volume refers to the interstitial void space between polymer chains that is not occupied by the molecules themselves. kinampark.com This free volume is critical for the transport of small molecules, such as gases, through a polymer matrix. kinampark.commdpi.com Materials with a higher fractional free volume (FFV) generally exhibit higher gas permeability. osti.gov
As established, the bulky trifluoromethylphenyl group in this compound is highly effective at disrupting polymer chain packing, thereby increasing the fractional free volume. osti.govnih.gov This makes it a valuable component in the design of materials for membrane-based gas separations. researchgate.net Polymers of intrinsic microporosity (PIMs), which contain sites of contortion within a rigid backbone, trap a large amount of interconnected free volume, leading to characteristics similar to microporous materials. kinampark.com The incorporation of bulky groups like -CF3 is a key strategy for creating such structures. researchgate.net Studies on polyimides have shown that the presence of bulky trifluoromethyl groups contributes to higher gas permeability. researchgate.net The increased free volume allows gas molecules to diffuse more readily through the membrane, enhancing transport rates. nih.gov
| Polymer Feature | Effect on Structure | Impact on Property | Source |
|---|---|---|---|
| Bulky ortho-positioned groups (e.g., pivalate) on a polyimide backbone | Disrupted chain packing, lower density | Increased Fractional Free Volume (FFV) from 13% to 18.1% | osti.gov |
| Introduction of -CF3 or -OCF3 groups into a poly(aryl ether ketone) | Increased free volume | FFV increased from 3.75% to 5.72% | nih.gov |
| Bulky trifluoromethyl groups in polyimides | Creates larger interstitial spaces | Higher gas permeability | researchgate.net |
Advanced Spectroscopic and Analytical Characterization for Research Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of m-(Trifluoromethyl)phenyltrimethoxysilane. By probing different atomic nuclei, a detailed picture of the molecule's connectivity and environment can be assembled.
A multi-nuclear NMR approach provides unambiguous confirmation of the compound's structure by examining each key component of the molecule.
¹H NMR: Proton NMR is used to identify the hydrogen-containing groups. The methoxy (B1213986) groups (-OCH₃) on the silicon atom typically show a sharp singlet at approximately 3.5 ppm. The protons on the aromatic ring appear in the characteristic downfield region for aromatic compounds, with their specific shifts and coupling patterns confirming the meta substitution pattern.
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton. The spectrum will show distinct signals for the methoxy carbons, the aromatic carbons, and the carbon of the trifluoromethyl group. The presence of highly electronegative fluorine atoms can cause a significant deshielding effect on the attached carbon, a known phenomenon in fluorinated compounds. nih.gov
¹⁹F NMR: As the molecule's signature feature, the trifluoromethyl (-CF₃) group is definitively identified using ¹⁹F NMR. wikipedia.org Organofluorine compounds containing a -CF₃ group typically exhibit a strong singlet in the chemical shift range of -50 to -70 ppm, with a specific value for this compound around -60 ppm. wikipedia.org This technique is highly sensitive and specific for confirming the presence and electronic environment of the fluorine atoms. wikipedia.org
²⁹Si NMR: Silicon-29 NMR directly probes the silicon center. For the monomer, a single resonance is expected. Upon hydrolysis and condensation into a polysiloxane network, this signal is replaced by a series of broader peaks corresponding to different degrees of condensation (T species), providing insight into the reaction progress and final polymer structure. rsc.org
Table 1: Typical NMR Chemical Shifts for this compound Moiety
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | -OC H₃ | ~ 3.5 | |
| ¹⁹F | -C F₃ | ~ -60 | |
| ¹³C | -C F₃ | 123.5 (q, J = 271.0 Hz)* | rsc.org |
| ¹³C | Aromatic C -Si | ~ 137 | rsc.org |
| ²⁹Si | Si (OCH₃)₃ | -7.59** | rsc.org |
*Value for a comparable compound, methyl 3-(trifluoromethyl)benzoate. **Value for a comparable compound, tert-butyl 4-(dimethyl(phenyl)silyl)benzoate.
When this compound is used to create hybrid materials like xerogels or composites through sol-gel processes, solid-state NMR (ssNMR) is essential for characterizing the resulting three-dimensional network. nih.govmdpi.comrsc.org Unlike liquid-state NMR, ssNMR can analyze insoluble, amorphous, or crystalline solid materials. mdpi.com
The primary technique used is ²⁹Si Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR. nih.gov This method provides detailed information about the local environment of the silicon atoms within the siloxane (Si-O-Si) network. The chemical shifts in the ²⁹Si ssNMR spectrum are used to identify and quantify different silicon species, denoted by the "T" notation, which describes trifunctional siloxane units (from the R-Si(OR')₃ precursor). nih.govresearchgate.net
T¹ species (R-Si(OSi)₁(OH)₂): Silicon atom bonded to one other silicon atom through an oxygen bridge.
T² species (R-Si(OSi)₂(OH)₁): Silicon atom bonded to two other silicon atoms. researchgate.net
T³ species (R-Si(OSi)₃): Silicon atom fully condensed and bonded to three other silicon atoms. researchgate.net
The relative abundance of T¹, T², and T³ species reveals the degree of condensation and cross-linking within the material. nih.gov A higher proportion of T³ species indicates a more rigid and highly cross-linked network. nih.gov This analysis is critical for understanding how synthesis conditions affect the final material's structure and properties. nih.govresearchgate.net
Table 2: ²⁹Si Solid-State NMR Notation for Siloxane Network Analysis
| Notation | Structure | Description |
|---|---|---|
| T¹ | R-Si(OSi)₁(OH)₂ | Silane (B1218182) unit with one siloxane bond |
| T² | R-Si(OSi)₂(OH)₁ | Silane unit with two siloxane bonds (chain extension) |
| T³ | R-Si(OSi)₃ | Fully condensed silane unit (cross-link point) |
Based on information from references nih.govresearchgate.net.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including FTIR and Raman, are powerful for identifying chemical bonds and functional groups, and for monitoring chemical transformations such as hydrolysis and condensation.
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to particular chemical bonds. For this compound, key absorption bands are used for its identification.
C-F Vibrations: Strong absorption bands associated with the stretching of the carbon-fluorine bonds in the -CF₃ group are typically observed in the 1100–1250 cm⁻¹ region.
Si-O-C Vibrations: The presence of the trimethoxysilyl group is confirmed by characteristic absorptions for the Si-O-C linkage, found around 1050–1100 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching in the methoxy groups is seen in the 2800-3000 cm⁻¹ range. researchgate.net
Si-O-Si Vibrations: During the formation of a xerogel or composite, the hydrolysis of methoxy groups and subsequent condensation lead to the formation of a siloxane network. This is evidenced by the appearance of a broad and strong absorption band around 1080 cm⁻¹, corresponding to the Si-O-Si asymmetric stretching vibration. researchgate.net The disappearance of the Si-O-C bands and the appearance of the Si-O-Si band can be used to monitor the curing process. researchgate.netresearchgate.net
Table 3: Key FTIR Absorption Bands for this compound and its Derivatives
| Wavenumber (cm⁻¹) | Bond/Functional Group | Significance | Reference |
|---|---|---|---|
| 3000 - 3100 | Aromatic C-H | Phenyl ring presence | researchgate.net |
| 2800 - 3000 | Aliphatic C-H | Methoxy group presence | researchgate.net |
| 1100 - 1250 | C-F | Trifluoromethyl group presence | |
| 1050 - 1100 | Si-O-C | Trimethoxysilyl group presence |
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the Si-O-Si backbone in siloxane networks and the C-C bonds in the phenyl ring. researchgate.net
In the context of this compound and its derived materials, Raman spectroscopy can provide insights into:
Conformational Isomers: Analysis of depolarization ratios of Raman lines in the liquid state can help determine the stable conformational form of the molecule. researchgate.net
Network Formation: Similar to FTIR, the formation of the Si-O-Si network during sol-gel processing can be monitored. researchgate.net The evolution of bands corresponding to the siloxane backbone provides information about the structure of the resulting xerogel. researchgate.netresearchgate.net
Molecular Vibrations: It provides complementary data to FTIR for the assignment of vibrational modes, including those associated with the trifluoromethyl group and the phenyl ring, helping to build a complete vibrational profile of the molecule. researchgate.net
Thermal Analysis Techniques
Thermal analysis techniques are employed to study the effect of heat on this compound and the materials derived from it. These methods are crucial for determining the operational temperature limits and degradation behavior of composites and coatings.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For the monomer, it can determine the boiling point and decomposition temperature. For xerogels and composites, TGA reveals their thermal stability. A typical TGA curve for a xerogel derived from a fluorinated alkoxysilane shows initial mass loss due to the evaporation of water and residual solvent, followed by a stable plateau. researchgate.netresearchgate.net At higher temperatures, a significant mass loss occurs, corresponding to the decomposition and pyrolysis of the organic (trifluoromethylphenyl) part of the network. researchgate.netresearchgate.net The compound is noted to be stable up to approximately 250°C. The final residual mass corresponds to the inorganic silica (B1680970) (SiO₂) content. researchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions (Tg). uvic.ca For composites made with this compound, DSC can determine the glass transition temperature, providing information on the material's rigidity and the effect of the silane as a cross-linker or filler. uvic.ca Exothermic peaks in a DSC scan can indicate decomposition or curing reactions. researchgate.net
Table 4: Summary of Thermal Properties and Analysis
| Technique | Information Obtained | Relevance to m-(CF₃)phenyltrimethoxysilane Materials | Reference |
|---|---|---|---|
| TGA | Mass loss vs. Temperature | Determines thermal stability, decomposition temperature (~450°C for xerogel), and final silica content. | researchgate.netresearchgate.net |
Thermogravimetric Analysis (TGA) for Thermal Decomposition and Organic Content
Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and composition of materials by measuring changes in mass as a function of temperature in a controlled atmosphere. For polymers and hybrid materials synthesized using this compound, TGA provides crucial data on their decomposition profile, the temperature at which degradation begins, and the amount of organic content.
The thermal degradation of polysiloxanes can occur through two primary pathways: a "back-biting" reaction involving the siloxane backbone, leading to the formation of cyclic monomers, and the oxidative scission or dissociation of side chains. nih.gov The incorporation of phenyl groups into the siloxane structure, such as the trifluoromethylphenyl group from this compound, is known to enhance thermal stability compared to simple alkylsiloxanes. dakenchem.com This increased stability is attributed to the higher bond energy of the Si-Phenyl bond and the steric hindrance provided by the bulky aromatic group, which inhibits the "back-biting" degradation mechanism.
Research on related fluorinated polysiloxanes, such as poly[methyl(trifluoropropyl)siloxane] (PMTFPS), demonstrates the significant impact of organofluorine groups on thermal properties. Studies have shown that introducing diphenylsiloxane units into the PMTFPS chain can increase the temperature for 5% mass loss by as much as 72 °C under a nitrogen atmosphere. nih.gov This suggests that a polymer network formed from this compound would exhibit high thermal resistance due to the combined stabilizing effects of the phenyl ring and the trifluoromethyl group.
TGA is also employed to quantify the amount of organic functional groups present in hybrid silica materials. In studies involving phenyltriethoxysilane (B1206617) (PTES) grafted onto SBA-15 mesoporous silica, TGA curves show distinct weight loss stages corresponding to the removal of adsorbed water, the decomposition of surfactant templates, and finally, the degradation of the grafted phenyl groups. thescipub.com The analysis can confirm the successful incorporation of the organosilane and determine the efficiency of the grafting process. thescipub.com A similar approach would be used to characterize hybrid materials derived from this compound.
| Material | Decomposition Onset Temperature (Tonset) | Key Findings | Reference |
|---|---|---|---|
| Poly[methyl(trifluoropropyl)siloxane] (PMTFPS) | ~400 °C (in N2) | Degradation primarily forms cyclic siloxane monomers. | nih.gov |
| PMTFPS with Diphenylsiloxane units | ~472 °C (in N2) | The introduction of phenyl groups significantly enhances thermal stability by inhibiting chain degradation. | nih.gov |
| Phenyltriethoxysilane-modified SBA-15 | >300 °C (for phenyl group) | TGA confirms the thermal stability of the incorporated phenyl groups after surfactant removal. | thescipub.com |
| Imidazoline/Dimethyl Succinate Hybrids | ~200 °C (in N2) | Represents the thermal stability of complex organic-inorganic hybrid systems. | mdpi.com |
Differential Scanning Calorimetry (DSC) for Phase Transitions in Hybrid Polymers
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is widely used to detect and analyze phase transitions such as the glass transition (Tg), melting (Tm), and crystallization (Tc) in polymeric and hybrid materials. researchgate.netbohrium.com
For hybrid polymers synthesized using this compound as a precursor or cross-linking agent, DSC is essential for characterizing their thermal behavior and understanding their morphology. researchgate.net The glass transition temperature is a particularly important parameter, as it defines the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The incorporation of the bulky and rigid m-trifluoromethylphenyl group into a polymer network is expected to significantly increase the Tg by restricting the mobility of the polymer chains.
DSC analysis of hybrid materials, such as those combining a polymer with a silica network derived from an alkoxysilane, can reveal information about the miscibility and interaction between the organic and inorganic phases. researchgate.net A single, sharp glass transition often indicates a miscible, homogeneous system, whereas multiple or broad transitions suggest phase separation. In some cases, the presence of the inorganic component can alter the Tg of the polymer phase. researchgate.net
Modulated DSC (MDSC) is an advanced variation of the technique that applies a sinusoidal temperature modulation over the traditional linear ramp. nih.govtainstruments.com This allows for the separation of the heat flow signal into its reversible (heat capacity-related) and non-reversible (kinetic) components. tainstruments.com This capability is especially useful for complex hybrid systems where multiple transitions, such as a glass transition and an enthalpy relaxation or crystallization event, may overlap in the standard DSC thermogram. nih.gov
| Polymer/Material | Glass Transition Temperature (Tg) | Significance | Reference |
|---|---|---|---|
| Polymethyl methacrylate (B99206) (PMMA) | 106.8 °C | Baseline Tg for a common amorphous polymer. | researchgate.net |
| Polysulfone (PSF) | 185 °C | Example of a high-Tg engineering thermoplastic with rigid aromatic units. | bohrium.com |
| PVDF-PSF Blend (70:30) | 164.5 °C | A single Tg indicates miscibility in the polymer blend. | bohrium.com |
| Chronoflex AR-DPP Hybrid Membrane | -41.5 °C | Demonstrates how incorporating a polymer into a hybrid system affects the final Tg. | researchgate.net |
Microscopic and Scattering Techniques for Morphological and Nanostructural Analysis
Understanding the physical structure of materials at both the microscopic and nanoscopic levels is critical for controlling their properties. Microscopic techniques provide direct visual information about surface morphology, while scattering techniques offer statistical data on internal nanostructure and porosity.
Scanning Electron Microscopy (SEM) for Morphology and Layer Thickness
Scanning Electron Microscopy (SEM) is a versatile imaging technique used to obtain high-resolution images of a sample's surface. azooptics.com It works by scanning the surface with a focused beam of electrons, which interact with atoms in the sample to produce various signals that contain information about the surface topography and composition. tescan-analytics.com For materials and coatings derived from this compound, SEM is an invaluable tool for morphological characterization. tescan-analytics.com
When this compound is used to create protective or functional coatings via sol-gel or other deposition methods, SEM analysis is crucial for evaluating the quality of the resulting film. researchgate.net Key morphological features that can be assessed include:
Surface Uniformity: SEM images can quickly reveal whether a coating is smooth and homogeneous or if it contains defects such as cracks, pinholes, or aggregates. scielo.br
Layer Thickness: By imaging a cross-section of the coated substrate, SEM can be used to accurately measure the thickness of the applied layer, a critical parameter for performance. researchgate.net
Adhesion and Interfacial Integrity: SEM can be used to examine the interface between the coating and the substrate to assess adhesion and identify any delamination or voids. researchgate.net
In the development of composite materials, SEM coupled with Energy Dispersive X-ray Spectroscopy (EDX) can map the distribution of different elements (like silicon from the silane and fluorine from the trifluoromethyl group) across the surface, confirming the dispersion of the silane-derived phase within a matrix. tescan-analytics.com
| Feature of Interest | Information Provided | Typical Application |
|---|---|---|
| Surface Topography | Reveals smoothness, roughness, and the presence of defects like cracks or pores. azooptics.com | Quality control of hydrophobic or anti-corrosion coatings. |
| Cross-Sectional Imaging | Allows for direct measurement of coating thickness and uniformity. researchgate.net | Ensuring coatings meet specified thickness for protective applications. |
| Elemental Mapping (with EDX) | Shows the spatial distribution of constituent elements (e.g., Si, F, O, C). tescan-analytics.com | Analysis of composite materials and functionalized surfaces. |
| Fracture Surface | Provides insight into the internal structure and failure mechanisms of a material. | Characterization of bulk polymer composites. |
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal nanostructure of materials. nih.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. An image is formed from the electrons that are transmitted, providing detailed information on morphology, crystal structure, and the arrangement of different phases at the nanoscale. demokritos.grresearchgate.net
For materials synthesized with this compound, TEM is particularly useful for:
Visualizing Nanophase Separation: In organic-inorganic hybrid materials, TEM can directly visualize the size, shape, and distribution of the silica nanodomains within the polymer matrix. arxiv.org This is critical for understanding how the synthesis conditions affect the final nanostructure.
Characterizing Nanoparticle Dispersion: If the silane is used to surface-modify nanoparticles before their incorporation into a composite, TEM can verify the presence of the coating on the nanoparticles and assess their dispersion within the host matrix.
Analyzing Crystallinity: High-Resolution TEM (HRTEM) can resolve the atomic lattice of crystalline domains. researchgate.net In studies of semi-crystalline polymers or nanocomposites, HRTEM can identify crystalline regions of the inorganic (silica) or organic phases, providing insights that complement X-ray diffraction data. arxiv.org For instance, studies on fullerene derivatives in polymer hosts have used HRTEM to show that annealing can lead to the formation of elongated crystalline nanostructures, which is crucial for the material's electronic properties. arxiv.org
| Analysis Mode | Information Yielded | Relevance to Silane-Derived Materials |
|---|---|---|
| Bright-Field/Dark-Field Imaging | Reveals morphology, size, and distribution of nanophases based on diffraction contrast. nih.gov | Mapping silica domains in a hybrid polymer. |
| High-Resolution TEM (HRTEM) | Provides images of the atomic lattice, allowing for the identification of crystalline structures and defects. researchgate.net | Confirming the amorphous or crystalline nature of silica nanophases. |
| Scanning TEM (STEM) with EDX | Enables elemental mapping at the nanoscale to correlate morphology with chemical composition. demokritos.gr | Analyzing the distribution of fluorine and silicon at the interface of nanodomains. |
Small-Angle X-ray Scattering (SAXS) for Porosity and Nanophase Separation
Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique that provides quantitative, statistically averaged information about nanoscale structures, typically in the range of 1 to 100 nm. rsc.org The technique measures the elastic scattering of X-rays at very small angles from a sample, which arises from electron density fluctuations. It is exceptionally well-suited for characterizing porosity, pore size distributions, and phase separation in materials derived from this compound. nih.govusgs.gov
When alkoxysilanes like this compound undergo hydrolysis and condensation in a sol-gel process, they can form porous silica networks or hybrid organic-inorganic materials with distinct nanophases. SAXS is a primary tool for characterizing these structures. unileoben.ac.at
Porosity and Pore Size Distribution: For porous materials, SAXS can determine the average pore size, pore shape, and the distribution of pore sizes. acs.orgresearchgate.net This is critical for applications such as catalysis, separation membranes, and low-dielectric constant materials. Unlike gas sorption techniques, SAXS can probe both open and closed pores. usgs.gov
Specific Surface Area: The scattering data in the high-angle region (Porod region) can be used to calculate the total interfacial surface area between the different phases, such as the pore-solid interface in a porous material. researchgate.net
Nanophase Separation: In non-porous hybrid materials, SAXS can characterize the average size, shape, and distance between silica-rich nanodomains that have phase-separated from the organic matrix. The position of a peak in the SAXS profile often corresponds to the average inter-domain spacing. acs.org
SAXS provides statistically significant data averaged over a large sample volume, making it an excellent complement to direct imaging techniques like TEM, which provide localized information. rsc.org
| Parameter | Description | Example Application | Reference |
|---|---|---|---|
| Pore Size / Domain Size | The average diameter or characteristic length of pores or phase-separated domains. | Characterizing mesoporous silica templated materials. | acs.orgresearchgate.net |
| Specific Surface Area (SSA) | The total surface area per unit mass of the material (m²/g). | Evaluating materials for catalysis or adsorption. | researchgate.net |
| Pore Size Distribution | A statistical distribution of the different pore sizes present in the material. | Optimizing membranes for size-selective separations. | usgs.gov |
| Porosity | The volume fraction of pores within the material. | Designing low-dielectric constant films for microelectronics. | acs.org |
Surface-Sensitive Spectroscopies and Interface Characterization
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top few nanometers of a material. researchgate.net When a surface is treated with this compound, XPS analysis can confirm the presence of the silane layer and provide information on the chemical environment of the constituent elements, namely silicon, carbon, oxygen, and fluorine.
Table 1: Representative XPS Data for a Silane-Modified Surface (MPTMS as an example)
| Element | Core Level | Binding Energy (eV) | Attribution |
|---|---|---|---|
| Si | 2p3/2 | 102.3 | CH2-Si-O |
| O | 1s | 532.6 | -O-Si |
Note: This table is illustrative and based on data for a different silane (MPTMS) due to the lack of specific published data for this compound.
Contact Angle Measurements for Surface Energy and Wettability Studies
Contact angle measurements are a fundamental method for characterizing the wettability of a solid surface, which is governed by its surface free energy. bohrium.com The angle at which a liquid droplet meets a solid surface provides a quantitative measure of the surface's hydrophobicity or hydrophilicity. Surfaces treated with fluorinated compounds like this compound are expected to exhibit hydrophobic properties due to the low surface energy of the trifluoromethyl (-CF₃) groups.
Studies on various fluorinated silane films have demonstrated their ability to create low-energy surfaces. bohrium.com For example, films of [(perfluoroalkyl)ethyl]trichlorosilanes on glass and quartz can produce surfaces with energies as low as 11 dyn/cm. bohrium.com The resulting water contact angles are typically high, often exceeding 90°, indicating a hydrophobic surface. For instance, a water contact angle of approximately 111° has been observed on polydimethylsiloxane (B3030410) (PDMS) films, which are inherently hydrophobic. cmeri.res.in The modification of a surface with this compound would similarly be expected to significantly increase the water contact angle compared to the unmodified substrate. The magnitude of this increase would provide a direct measure of the change in surface wettability and surface energy.
Table 2: Illustrative Contact Angle and Surface Energy Data
| Surface | Water Contact Angle (°) | Surface Energy (mN/m) |
|---|---|---|
| Unmodified Glass | ~20-30 | High |
| Fluorinated Silane Coated Glass | >90 | Low |
Theoretical and Computational Investigations of M Trifluoromethyl Phenyltrimethoxysilane Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like m-(Trifluoromethyl)phenyltrimethoxysilane. These methods allow for a detailed examination of electron distribution and molecular geometry, which are key determinants of chemical behavior.
Electronic Structure and Bonding Analysis (HOMO-LUMO)
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. georgefox.edusemanticscholar.org The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. semanticscholar.orgscirp.orgnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. semanticscholar.orgnih.gov
For this compound, the electron-withdrawing nature of the trifluoromethyl (-CF3) group is expected to lower the energy of both the HOMO and LUMO orbitals compared to its non-fluorinated counterpart, phenyltrimethoxysilane (B147435). This effect is due to the strong inductive effect of the fluorine atoms. The HOMO is likely localized on the phenyl ring, while the LUMO may have significant contributions from both the phenyl ring and the silicon atom.
Table 1: Representative Quantum Chemical Reactivity Descriptors Calculated from HOMO-LUMO Energies
This table is illustrative, based on typical DFT calculations for organic molecules. Specific values for this compound would require dedicated computation.
| Parameter | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability. nih.gov |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. nih.govirjweb.com |
| Chemical Potential (μ) | -(I + A) / 2 | The "escaping tendency" of electrons. nih.gov |
| Electrophilicity Index (ω) | μ2 / (2η) | A measure of the ability to accept electrons. nih.gov |
Conformational Analysis and Vibrational Frequency Predictions
Conformational analysis is used to identify the most stable three-dimensional structures of a molecule by exploring its potential energy surface. researchgate.net For this compound, the key degrees of freedom include the rotation around the Si-C(phenyl) bond and the C(phenyl)-CF3 bond, as well as the arrangement of the methoxy (B1213986) groups around the silicon atom. Computational methods, typically DFT, are used to optimize various conformers and identify the global energy minimum. researchgate.net For substituted silacyclohexanes, it has been shown that the conformational energy and the preference for axial versus equatorial substituents differ significantly from their carbon-based cyclohexane (B81311) analogs. nih.gov
Vibrational frequency analysis, performed at a stationary point on the potential energy surface, serves two main purposes: it confirms that an optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. q-chem.comnih.gov These predicted spectra are invaluable for interpreting experimental results. nih.gov
For fluorinated compounds like this compound, specific vibrational modes associated with the C-F bonds are of particular interest. For example, in a related molecule, 4-(Trifluoromethyl)phenylacetonitrile, computational studies have assigned the characteristic vibrational frequencies for the -CF3 group. bjp-bg.com
Table 2: Predicted Vibrational Frequencies for a Representative Trifluoromethylphenyl Compound
Based on data for 4-(Trifluoromethyl)phenylacetonitrile, these are typical frequency ranges for the CF3 group. bjp-bg.com
| Vibrational Mode | Typical Wavenumber Range (cm-1) | Description |
| CF3 Symmetric Stretch | 1230 | Symmetric stretching of the C-F bonds. |
| CF3 Asymmetric Stretch | 1180 - 1215 | Asymmetric stretching of the C-F bonds. |
| CF3 Deformation | 510 - 690 | Bending and scissoring motions of the C-F bonds. |
| CF3 Rocking | 350 - 460 | Rocking motion of the entire CF3 group. |
Molecular Dynamics Simulations for Kinetic and Interfacial Phenomena
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of complex processes that are often difficult to observe experimentally. This technique is particularly useful for studying reaction kinetics and the behavior of molecules at interfaces. mdpi.com
Modeling Hydrolysis and Condensation Reaction Pathways
Hydrolysis: The methoxy groups (-OCH3) on the silicon atom react with water to form silanol (B1196071) groups (-OH) and methanol (B129727).
Condensation: The silanol groups react with each other (or with remaining methoxy groups) to form Si-O-Si (siloxane) bonds, releasing water or methanol.
Reactive force fields, such as ReaxFF, have been successfully used in MD simulations to model these polycondensation reactions. aiche.orgescholarship.org These simulations can track the formation of siloxane clusters and rings, revealing growth mechanisms like monomer addition and cluster-cluster aggregation. escholarship.org Studies on the non-fluorinated analog, phenyltrimethoxysilane (PTMOS), have used 29Si NMR to identify the various monomeric and oligomeric species formed during the reaction, such as PhSi(OMe)2(OH) and PhSi(OMe)(OH)2. rsc.org The electron-withdrawing -CF3 group in this compound is expected to increase the rate of hydrolysis by making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water.
Table 3: Expected Intermediates in the Hydrolysis and Condensation of this compound
Based on identified products for Phenyltrimethoxysilane (PTMOS). rsc.org
| Species Type | Chemical Formula | Description |
| Monomer | (CF3-C6H4)Si(OCH3)3 | Unreacted precursor |
| Hydrolyzed Monomers | (CF3-C6H4)Si(OCH3)2(OH) | First hydrolysis product |
| (CF3-C6H4)Si(OCH3)(OH)2 | Second hydrolysis product | |
| (CF3-C6H4)Si(OH)3 | Fully hydrolyzed monomer | |
| Dimer | [(CF3-C6H4)Si(OH)2]2O | A simple condensation product |
Simulation of Interfacial Interactions and Polymer Chain Dynamics
Once polymerized, the resulting fluorinated polysiloxane exhibits unique interfacial properties. MD simulations are a key tool for understanding the behavior of these polymers at interfaces with air, water, or solid substrates. researchgate.net These simulations provide molecular-level insights into how polymer chains arrange themselves and how their dynamics are affected by the interface. nsf.gov
Development and Validation of Force Fields for Fluorinated Organosilanes
The accuracy of MD simulations is entirely dependent on the quality of the underlying force field—a set of parameters and mathematical functions that describe the potential energy of the system. nih.gov While standard force fields like CHARMM and AMBER are well-developed for proteins and common organic molecules, specific parameters are often lacking for less common functionalities like fluorinated organosilanes. biorxiv.orgnih.gov
Developing a new force field for a molecule like this compound is a multi-step process that combines quantum chemical calculations with experimental data. nih.govbiorxiv.org
Bonded Parameters: Bond stretching and angle bending parameters (force constants and equilibrium values) are often taken from existing, similar force fields or derived from quantum calculations. nih.gov
Torsional Parameters: Dihedral (torsion) angle parameters are crucial for accurately representing the molecule's conformational preferences. These are typically derived by fitting to a potential energy surface scanned using high-level quantum chemistry calculations (e.g., MP2 or DFT). biorxiv.org
Non-bonded Parameters: These include atomic partial charges and Lennard-Jones parameters (which describe van der Waals interactions). Partial charges are calculated using quantum methods. biorxiv.org Lennard-Jones parameters are often optimized by performing simulations of the pure liquid and adjusting the parameters to reproduce experimental data, such as liquid density and enthalpy of vaporization. nih.govresearchgate.net
For fluorinated organosilanes, particular care must be taken to correctly model the strong polarity of the C-F bonds and the unique interactions of the trifluoromethyl group. The development process requires careful validation against a range of experimental data to ensure the force field is transferable and predictive for various conditions. nih.govresearchgate.net
Table 4: Components of a Classical Force Field for this compound
| Parameter Type | Description | Typical Derivation Method |
| Bond Stretching | Describes the energy required to stretch or compress a bond. | Quantum Mechanics (QM) calculation or transfer from existing force fields. nih.gov |
| Angle Bending | Describes the energy required to bend the angle between three bonded atoms. | QM calculation or transfer from existing force fields. nih.gov |
| Dihedral Torsion | Describes the energy barrier for rotation around a bond. | Fitting to QM potential energy scans. biorxiv.orgnih.gov |
| Partial Atomic Charges | Represents the electrostatic distribution within the molecule. | Fitting to QM electrostatic potential. biorxiv.org |
| Lennard-Jones | Models short-range repulsion and long-range dispersion (van der Waals) forces. | Fitting simulation results to experimental bulk properties (density, heat of vaporization). nih.govnih.gov |
Computational Prediction of Material Properties (e.g., Dielectric Behavior, Gas Permeation)
Prediction of Dielectric Behavior
The dielectric behavior of a material is fundamentally linked to how its constituent molecules respond to an external electric field. This response is governed by the molecule's intrinsic electronic properties, namely its dipole moment and polarizability. Computational methods, particularly Density Functional Theory (DFT), are adept at calculating these properties with a high degree of accuracy. journaleras.com
DFT calculations can determine the ground-state electron distribution of a molecule, from which the permanent dipole moment (µ) can be derived. nsf.gov The presence of the electronegative trifluoromethyl (-CF3) group and the methoxy (-OCH3) groups on this compound suggests a significant molecular dipole moment, a key factor for its dielectric properties. The polarizability (α) of the molecule, which describes how easily its electron cloud can be distorted by an electric field, can also be computed. scirp.org
For instance, a computational study on a related compound, 5-(trifluoromethyl)pyridine-2-thiol, using DFT with the B3LYP/6-311+G(d,p) level of theory, predicted its molecular dipole moment and mean polarizability. journaleras.com A similar approach for this compound would yield the data necessary to estimate its dielectric constant.
A hypothetical data table illustrating the kind of results that would be obtained from such a DFT study is presented below. The values are illustrative and based on typical results for similar organosilanes.
Table 1: Hypothetical Computationally Predicted Electronic Properties of this compound
| Computational Method | Basis Set | Dipole Moment (µ) (Debye) | Mean Polarizability (α) (a.u.) |
| DFT (B3LYP) | 6-311++G(d,p) | 3.5 D | 150 |
| DFT (HSEH1PBE) | 6-311++G(d,p) | 3.4 D | 148 |
Note: The data in this table is illustrative and not from a published study on this compound.
These calculated values would then be used in theoretical models, such as the Clausius-Mossotti relation, to predict the bulk dielectric constant of the material. Advanced simulations, like Molecular Dynamics (MD), could further refine these predictions by accounting for the interactions between molecules in a condensed phase.
Prediction of Gas Permeation
Predicting gas permeation through a material is a more complex computational task, as it involves simulating the movement of gas molecules through a matrix of the material . This is typically relevant when the material, such as a polymer or a membrane, incorporates the chemical compound. If this compound were used as a component in a polymer matrix for a gas separation membrane, computational methods could predict the performance of the resulting material.
Molecular Dynamics (MD) simulations are the primary tool for this purpose. youtube.com An atomistic model of the polymer matrix containing this compound would be constructed. The simulation would then track the trajectories of various gas molecules (e.g., CO2, N2, CH4) introduced into the system.
From these simulations, two key parameters that determine gas permeability can be extracted:
Solubility Coefficient (S): This is determined using methods like Grand Canonical Monte Carlo (GCMC) simulations, which calculate the amount of gas absorbed by the material at a given pressure.
Diffusivity Coefficient (D): This is calculated from the mean square displacement of the gas molecules over time in the MD simulation, which reflects their mobility within the material.
The permeability (P) is then the product of these two coefficients (P = S × D).
The chemical structure of this compound, with its bulky trifluoromethyl and phenyl groups, would likely influence the free volume within a polymer matrix, which in turn affects gas diffusivity. The polarity of the molecule would influence its interaction with different gas molecules, thereby affecting solubility.
A hypothetical data table showing the kind of results that could be generated from such a computational study for a hypothetical membrane is shown below.
Table 2: Hypothetical Computationally Predicted Gas Permeation Properties of a Simulated Membrane Incorporating this compound
| Gas Molecule | Solubility (S) (cm³(STP)/(cm³·atm)) | Diffusivity (D) (10⁻⁸ cm²/s) | Permeability (P) (Barrer) |
| CO₂ | 0.8 | 5.0 | 40 |
| N₂ | 0.1 | 4.5 | 4.5 |
| CH₄ | 0.3 | 3.0 | 9.0 |
Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm/(cm²·s·cmHg). The data in this table is illustrative and not from a published study.
Catalytic Applications and Mechanistic Studies Involving M Trifluoromethyl Phenyltrimethoxysilane
Role as an Organic Catalyst or Precursor in Chemical Synthesis
m-(Trifluoromethyl)phenyltrimethoxysilane serves as both a catalyst precursor and a direct organic catalyst in several synthetic transformations. chembk.com Its utility is primarily derived from the combination of the electron-withdrawing trifluoromethyl (-CF3) group and the reactive trimethoxysilyl moiety.
In the realm of transition-metal catalysis, it functions as a precursor to silicon-based ligands. Research indicates it can be employed in palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings. In these processes, the silane (B1218182) can act as a ligand source to stabilize the active Pd(0) catalytic species. The presence of the strongly electron-withdrawing trifluoromethyl group on the phenyl ring is a key feature, as it enhances the rate of crucial steps in the catalytic cycle, such as oxidative addition. This electronic effect modifies the properties of the metal center, facilitating the bond-forming process.
Beyond its role as a ligand precursor, the compound is used in the synthesis of other organic molecules, including esters and ethers, where it may participate in or catalyze the reaction. chembk.com The lipophilicity conferred by the trifluoromethyl group can also be a significant factor, potentially improving solubility in organic media and interaction with substrates.
Table 1: Roles of this compound in Chemical Synthesis
| Catalytic Role | Reaction Type | Function |
|---|---|---|
| Precursor | Palladium-catalyzed cross-coupling (e.g., Stille, Suzuki) | Acts as a silicon-based ligand to stabilize Pd(0) intermediates. |
| Precursor/Catalyst | General Organic Synthesis | Used in the synthesis of compounds like esters and ethers. chembk.com |
| Modifier | Surface Modification | Creates hydrophobic and oleophobic surfaces on materials. chembk.comcfmats.com |
Photocatalytic Transformations Utilizing Fluorinated Silane Moieties
The field of organophotoredox catalysis has opened new avenues for the functionalization of fluorinated molecules. acs.org Fluorinated silanes, as a class, are relevant to these advanced synthetic methods. While specific studies focusing exclusively on the photocatalytic transformations of this compound are not extensively detailed, the principles governing the photocatalysis of fluorinated moieties provide a clear framework for its potential applications. acs.orgnih.gov
The combination of photocatalysis and organofluorine chemistry is an effective strategy for accessing novel fluorinated molecules through defluorination or defluoroalkylation processes. acs.orgnih.gov These reactions often proceed via single-electron transfer (SET) mechanisms, where a photocatalyst, upon excitation by visible light, initiates a redox event. acs.orgnih.gov
Key aspects of these transformations include:
Generation of Radical Species: The trifluoromethyl group can be a source of CF3 radicals under photoredox conditions. nih.gov Outer-sphere electron transfers between a photocatalyst and a trifluoromethyl source can generate these radicals cleanly and efficiently. conicet.gov.ar
C-F Bond Activation: Photocatalysis can enable the cleavage of strong carbon-fluorine bonds. acs.orgnih.gov For instance, o-phosphinophenolates have been developed as photocatalysts for the C–F activation of trifluoromethyl groups in various compounds, leading to the formation of difluoromethyl radicals. nih.gov
Dual Role of Reagents: In some systems, reagents can have multiple functions. For example, CO2 has been used as both an electron carrier and an electrophile in the organophotoredox-catalyzed carboxylation of fluorinated compounds. acs.org
Fluorinated silanes can be integral to these processes, either as the substrate undergoing transformation or as a reagent that facilitates the reaction. The silane functional group can influence reactivity and provide a handle for subsequent modifications. cfmats.com
Table 2: Research Findings in Photocatalysis of Fluorinated Compounds
| Research Focus | Key Finding | Relevant Mechanism |
|---|---|---|
| Organophotoredox Catalysis | Enables functionalization of fluorinated feedstocks through C-F bond activation. acs.org | Reductive or oxidative quenching of an excited-state photocatalyst. acs.org |
| Trifluoromethylation | Visible-light photocatalysis allows for the incorporation of the CF3 moiety into organic substrates under mild conditions. researchgate.net | Generation of CF3 radicals from sources like triflyl chloride via a SET process. nih.gov |
| Defluoroalkylation | o-Phosphinophenolates developed as photocatalysts for selective C–F activation of CF3 groups to generate difluoromethyl radicals. nih.gov | Photoinduced electron transfer working synergistically with a hydrogen atom transfer (HAT) catalyst. nih.gov |
Mechanistic Insights into Catalyzed Reactions and Reaction Intermediates
Understanding the reaction mechanisms and the intermediates involved is crucial for optimizing catalytic processes. For reactions involving this compound, mechanistic considerations focus on both its role in metal-catalyzed cross-coupling and its potential behavior in photocatalytic systems.
In Transition-Metal Catalysis: In palladium-catalyzed cross-coupling reactions, the proposed mechanism involves the silane acting as a ligand precursor. The key mechanistic features are:
Ligand Formation: The silane derivative coordinates to the palladium center.
Stabilization of Intermediates: It is thought to stabilize the crucial Pd(0) intermediate, preventing catalyst decomposition.
Electronic Effects: The electron-withdrawing -CF3 group accelerates the oxidative addition step, a rate-determining step in many cross-coupling cycles. This is a critical electronic influence that enhances catalytic turnover.
In Photocatalytic Reactions: The mechanism for photocatalytic transformations involving fluorinated compounds typically follows a pathway initiated by light. acs.orgnih.gov A generalized mechanism can be described as follows:
Excitation: A photocatalyst (PC) absorbs light and is promoted to an excited state (PC*). acs.orgnih.gov
Single-Electron Transfer (SET): The excited photocatalyst can be quenched through either an oxidative or reductive pathway. In a reductive quenching cycle, PC* is reduced by an electron donor. The resulting reduced photocatalyst (PC•–) then transfers an electron to the fluorinated substrate. acs.org
Radical Formation: This electron transfer can cause the cleavage of a C-F bond, generating a radical intermediate (e.g., a difluoromethyl radical from a trifluoromethyl group). acs.orgnih.gov
Product Formation and Catalyst Regeneration: The radical intermediate reacts with another substrate (like an alkene) to form the product. The photocatalyst is returned to its ground state in a subsequent redox step, completing the catalytic cycle. acs.orgnih.gov
Reactive intermediates postulated in these pathways include siloxyl-radicals, which can be formed from silicate (B1173343) ions generated in situ. acs.org In other related trifluoromethylation reactions, transient anionoids like CF3- have been identified as the active intermediates responsible for the chemical transformation. researchgate.net
Table 3: Mechanistic Steps and Intermediates
| Catalytic System | Key Mechanistic Step | Proposed Intermediates |
|---|---|---|
| Pd-Catalyzed Cross-Coupling | Oxidative Addition | Pd(0) complexes stabilized by silicon-based ligands. |
| Photoredox Catalysis (General) | Single-Electron Transfer (SET) from/to excited photocatalyst. acs.orgnih.gov | Excited state photocatalyst (PC*), reduced/oxidized photocatalyst (PC•–/PC•+), radical anions, CF3• radicals. acs.orgnih.gov |
| Photocatalytic C-F Activation | Stepwise outer-sphere SET to form a siloxyl-radical. acs.org | Silicate ion, siloxyl-radical, CO2 radical anion. acs.org |
Emerging Research Avenues and Future Perspectives in M Trifluoromethyl Phenyltrimethoxysilane Research
Advanced Fabrication Techniques for Tailored Hybrid Architectures
The fabrication of organic-inorganic hybrid materials using m-(trifluoromethyl)phenyltrimethoxysilane predominantly relies on the sol-gel process. ias.ac.inmdpi.com This wet-chemical technique allows for the synthesis of solid materials from molecular precursors at low temperatures, offering excellent control over the final product's composition and structure. mdpi.com The process is fundamentally based on two sequential reactions: hydrolysis and condensation.
Hydrolysis: The three methoxy (B1213986) (-OCH₃) groups attached to the silicon atom react with water, typically in the presence of an acid or base catalyst. This reaction replaces the alkoxy groups with reactive hydroxyl groups, known as silanols (Si-OH), and produces methanol (B129727) as a byproduct.
Condensation: The newly formed silanol (B1196071) groups react with each other or with remaining methoxy groups to form stable silicon-oxygen-silicon (Si-O-Si) bonds, also known as siloxane bridges.
This step-by-step polymerization builds an inorganic siloxane network, which serves as the backbone of the hybrid material. acs.org Crucially, the m-trifluoromethylphenyl group is attached to the silicon atom via a stable silicon-carbon bond that does not participate in the hydrolysis and condensation reactions. acs.org As a result, this organic moiety remains as a pendant group on the siloxane backbone, imparting its specific characteristics, such as hydrophobicity and chemical stability, to the final material. By carefully controlling reaction parameters like pH, temperature, solvent, and precursor concentration, researchers can tailor the architecture of the resulting hybrid material, fabricating everything from dense thin films and coatings to highly porous networks. nih.gov
Design of Multi-functional Materials with Synergistic Properties
The power of this compound in materials science lies in the synergistic interplay between its organic and inorganic components. nih.gov This synergy allows for the creation of multi-functional materials where the final properties are greater than the sum of the individual parts.
Inorganic Functionality (Trimethoxysilane): The trimethoxysilane (B1233946) end of the molecule provides the mechanism for creating a robust, cross-linked inorganic network. This siloxane backbone offers thermal stability, mechanical strength, and, critically, the ability to form strong, covalent bonds with the surfaces of inorganic substrates like glass, ceramics, and metal oxides. nbinno.commdpi.com
Organic Functionality (m-Trifluoromethylphenyl): The trifluoromethyl group (-CF₃) is highly electronegative, creating strong carbon-fluorine bonds. This results in a low surface energy organic group that imparts exceptional hydrophobicity (water repellency) and chemical resistance to the material. dakenchem.commdpi.commdpi.com
The combination of these functionalities in a single molecule allows for the design of high-performance coatings. The silane (B1218182) can be applied to a glass or metal surface, where the trimethoxysilyl groups will react and bond to the substrate, ensuring strong adhesion and durability. Simultaneously, the trifluoromethylphenyl groups orient away from the surface, creating a new, low-energy interface that is highly repellent to water and resistant to chemical attack. nbinno.comresearchgate.net This dual functionality is essential for applications such as self-cleaning surfaces, anti-corrosion coatings, and moisture-resistant barriers for electronics. mdpi.com
| Surface Treatment | Reported Water Contact Angle (WCA) | Key Property |
|---|---|---|
| Unmodified Polymeric Foil | ~64° | Hydrophilic |
| Surface with Non-Fluorinated -CH₃ Groups | ~103° | Hydrophobic |
| Surface with Fluorinated -CF₃ Groups | >104° | Highly Hydrophobic |
This table presents illustrative data based on studies of analogous silane coatings to demonstrate the comparative effect of fluorination on surface hydrophobicity. mdpi.commdpi.com
Sustainable Synthesis and Green Chemistry Principles in Organosilane Production
The traditional synthesis of many organosilanes, often involving Grignard reagents, presents significant environmental and safety challenges. gordon.eduacs.org These processes typically rely on volatile and flammable ethereal solvents, involve highly exothermic reactions that are difficult to control at scale, and generate stoichiometric amounts of salt waste. gordon.eduresearchgate.net In response, the field is moving towards adopting the principles of green chemistry to develop more sustainable production methods. acs.orgpaperpublications.org
Key green chemistry principles being explored for organosilane production include:
Catalysis: Shifting from stoichiometric reagents (like magnesium metal in Grignard reactions) to catalytic methods can dramatically reduce waste. paperpublications.org Emerging routes such as transition-metal-catalyzed hydrosilylation or dehydrocoupling offer highly efficient and selective pathways to form carbon-silicon bonds under milder conditions. nih.govrsc.orgnih.gov
Safer Solvents: Research is focused on replacing hazardous solvents with safer alternatives. nih.gov For Grignard-type reactions, 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable feedstocks like corn cobs, has been shown to be a viable and safer substitute for traditional ethers. gordon.edu
Energy Efficiency and Process Safety: Continuous flow chemistry is a significant advancement over traditional batch processing. aiche.org By performing reactions in small, continuously flowing streams, heat generated from exothermic processes can be managed much more effectively. This improves safety, allows for better process control, and often leads to higher yields and purities, thereby minimizing waste and energy consumption. researchgate.netacs.org
| Principle | Traditional Method (e.g., Grignard) | Emerging Green Alternative |
|---|---|---|
| Reagents | Stoichiometric (e.g., Magnesium metal) | Catalytic (e.g., Transition metal catalysts) |
| Solvents | Hazardous ethers (e.g., Diethyl ether, THF) | Safer, renewable solvents (e.g., 2-MeTHF) or solventless conditions |
| Process Type | Batch processing | Continuous flow processing |
| Waste Profile | High Process Mass Intensity (PMI); salt byproducts | Reduced PMI; potentially recyclable catalysts |
| Safety | Difficult to control exotherms; large volumes of hazardous materials | Improved thermal management; smaller reaction volumes |
Integration with Nanoscience for Novel Material Platforms
The synergy between this compound and nanoscience is creating new platforms for advanced materials, particularly through the surface modification of nanoparticles (NPs). mdpi.com Nanoparticles such as silica (B1680970) (SiO₂) or iron oxide often have surfaces rich in hydroxyl (-OH) groups, making them inherently hydrophilic (water-attracting). researchgate.net
The trimethoxysilane portion of this compound can react with these surface hydroxyls, forming strong, covalent Si-O-Si or Si-O-metal bonds. nih.gov This process effectively grafts the silane molecule onto the nanoparticle's surface. The outward-facing m-trifluoromethylphenyl groups then transform the nanoparticle's surface from hydrophilic to hydrophobic. researchgate.net This modification is critical for several reasons:
Improved Dispersion: It allows the nanoparticles to be stably dispersed in non-polar materials like organic polymers, preventing agglomeration and enabling the fabrication of true nanocomposites with enhanced mechanical or physical properties. researchgate.net
Functional Surfaces: The modified nanoparticles can be used to create superhydrophobic coatings. A combination of nanoscale roughness (provided by the particles) and low surface energy (from the fluorinated coating) can lead to extreme water repellency. mdpi.com
In the context of biomedical materials science, this surface engineering is crucial for creating platforms with specific interfacial properties. semanticscholar.orgtaylorfrancis.com For example, modifying the surface of materials used for biomedical devices can reduce biofouling by creating a water-repellent layer that hinders the adhesion of proteins and microorganisms. mdpi.com Functionalized magnetic nanoparticles can be engineered for use in advanced separation and sensing systems, where surface chemistry dictates their interaction with biological molecules. nih.govnanocomposix.com The focus remains on engineering the material's physical and chemical properties to enhance biocompatibility and stability, rather than on direct clinical outcomes. mdpi.commdpi.com
| Property | Unmodified Silica Nanoparticle (SiNP) | SiNP Modified with this compound |
|---|---|---|
| Surface Chemistry | Hydrophilic (Silanol, Si-OH groups) | Hydrophobic (Trifluoromethylphenyl groups) |
| Dispersibility in Water | High | Low (Aggregates) |
| Dispersibility in Organic Solvents/Polymers | Low (Aggregates) | High |
| Application in Nanocomposites | Poor compatibility with polymer matrices | Acts as a compatibilizer, enabling uniform dispersion |
Challenges and Opportunities in Scalable Production and Industrial Translation
Despite the promising properties of materials derived from this compound, transitioning from laboratory research to large-scale industrial production presents several challenges and opportunities.
Challenges:
Cost of Raw Materials: Fluorinated aromatic compounds, which are the precursors for the m-trifluoromethylphenyl group, are generally more expensive to produce than their non-fluorinated hydrocarbon counterparts. This higher starting material cost directly impacts the final price of the silane.
Process Safety and Complexity: As discussed, traditional synthesis routes like the Grignard reaction are hazardous and require significant capital investment in specialized equipment to manage safety risks during scale-up, such as controlling highly exothermic reactions and handling flammable solvents under strict anhydrous conditions. gordon.eduacs.org
Waste Generation: Conventional, non-catalytic syntheses can be inefficient in terms of atom economy and often produce significant quantities of waste, such as magnesium salts, which require costly treatment and disposal. gordon.edu
Market Competition: For many applications, lower-cost, non-fluorinated silanes or alternative surface treatments are already established. The superior performance of fluorinated silane materials must be substantial enough to justify the higher cost for potential industrial adopters.
Opportunities:
High-Performance Niche Markets: The greatest opportunity lies in high-value applications where performance is critical and cost is a secondary concern. Industries such as aerospace, specialty electronics, and biomedical devices demand materials with extreme durability, chemical resistance, and specific surface properties that justify the use of advanced silanes.
Process Intensification and Green Chemistry: The challenges of traditional synthesis create a strong incentive for innovation. The adoption of continuous flow manufacturing and the development of efficient catalytic processes (as outlined in section 10.3) represent a major opportunity. These modern approaches can significantly improve safety, reduce waste, increase yield, and lower operational costs, making the production of advanced silanes more economically viable and sustainable. researchgate.netacs.org
Growing Demand for Functional Coatings: There is an expanding global market for "smart" materials, including self-cleaning, anti-icing, and anti-fouling surfaces. This trend provides a powerful market pull for the development and commercialization of materials based on this compound, which are ideally suited to meet these demands.
| Challenges | Corresponding Opportunities |
|---|---|
| High cost of fluorinated precursors | Focus on high-value applications where performance justifies cost |
| Safety hazards of traditional batch synthesis | Implement safer continuous flow processes and green chemistry principles |
| Significant waste generation (low atom economy) | Develop efficient catalytic routes to improve yield and reduce Process Mass Intensity (PMI) |
| Competition from established, lower-cost materials | Leverage unique multi-functional properties for applications where alternatives fail |
Q & A
Q. What are the optimal conditions for synthesizing m-(trifluoromethyl)phenyltrimethoxysilane to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves silane coupling reactions under anhydrous conditions. Key steps include:
- Using triethylamine (Et₃N) as a base to neutralize HCl byproducts during silane formation .
- Refluxing in tetrahydrofuran (THF) at room temperature for 72 hours to ensure complete reaction .
- Monitoring progress via thin-layer chromatography (TLC) .
- Purification via vacuum distillation (boiling point: 207.5°C) or column chromatography to isolate the product .
- Yield optimization requires strict moisture control and inert atmosphere (e.g., nitrogen) .
Q. Which spectroscopic methods are most effective for characterizing the structure of m-(trifluoromethyl)phenyltrimethoxysilane?
- Methodological Answer :
- ¹H/¹³C/¹⁹F/²⁹Si NMR : Confirm the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and trimethoxysilyl moiety (δ ~ 3.5 ppm in ¹H NMR for OCH₃) .
- FTIR : Detect Si-O-C (1050–1100 cm⁻¹) and C-F (1100–1250 cm⁻¹) bonds .
- GC-MS : Assess purity and molecular ion peak (m/z 266.059) .
- Elemental Analysis : Validate C, H, and F content against theoretical values (C: 45.10%, H: 4.92%, F: 21.40%) .
Q. How is m-(trifluoromethyl)phenyltrimethoxysilane utilized as a coupling agent in polymer composites?
- Methodological Answer :
- Hydrolyze the silane in ethanol/water (pH 4–5) to generate reactive silanol groups .
- Apply to substrates (e.g., silica, glass) via dip-coating or spin-coating to form covalent Si-O-Si bonds .
- Enhance interfacial adhesion in polyimide composites for electronics or fluoropolymer coatings .
- Characterize modified surfaces using contact angle measurements or X-ray photoelectron spectroscopy (XPS) .
Advanced Research Questions
Q. How do variations in pH and solvent polarity influence the hydrolysis kinetics of m-(trifluoromethyl)phenyltrimethoxysilane?
- Methodological Answer :
- Acidic Conditions (pH < 4) : Accelerate hydrolysis via protonation of methoxy groups. Monitor by conductivity measurements or ²⁹Si NMR .
- Basic Conditions (pH > 9) : Promote condensation into siloxane networks, reducing surface reactivity .
- Solvent Effects : Polar aprotic solvents (e.g., THF) slow hydrolysis, while polar protic solvents (e.g., ethanol) enhance it. Use kinetic studies with UV-Vis or FTIR to track silanol formation .
Q. What strategies mitigate premature hydrolysis during the application of m-(trifluoromethyl)phenyltrimethoxysilane in aqueous environments?
- Methodological Answer :
- Storage : Keep under anhydrous conditions (e.g., molecular sieves) at -20°C to stabilize methoxy groups .
- In-Situ Activation : Add hydrolytic catalysts (e.g., tin octoate) only during application .
- Formulation : Use water-scavenging additives (e.g., triethyl orthoformate) in reaction mixtures .
Q. What is the mechanistic role of m-(trifluoromethyl)phenyltrimethoxysilane in transition metal-catalyzed cross-coupling reactions?
- Methodological Answer :
- Acts as a silicon-based ligand to stabilize Pd(0) intermediates in Stille or Suzuki couplings .
- The trifluoromethyl group enhances electron-withdrawing effects, accelerating oxidative addition steps .
- Study ligand-metal interactions via X-ray crystallography or in-situ ³¹P NMR .
Q. How can researchers resolve discrepancies in reported reaction yields when using m-(trifluoromethyl)phenyltrimethoxysilane as a silylating agent?
- Methodological Answer :
- Variable Control : Standardize moisture levels (Karl Fischer titration) and catalyst loading (e.g., 5 mol% Pd) .
- Analytical Validation : Compare yields using HPLC (for purity) and gravimetric analysis .
- Reproducibility : Document reaction conditions (e.g., solvent degassing, stirring rate) in detail .
Q. How does the trifluoromethyl group influence the interfacial interactions between m-(trifluoromethyl)phenyltrimethoxysilane and fluorinated polymers?
- Methodological Answer :
- The CF₃ group increases fluorophilicity, improving compatibility with PTFE or PVDF .
- Quantify interfacial energy via dynamic contact angle measurements .
- Compare with non-fluorinated analogs (e.g., phenyltrimethoxysilane) using atomic force microscopy (AFM) .
Q. What analytical approaches identify degradation products of m-(trifluoromethyl)phenyltrimethoxysilane under thermal stress?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
